molecular formula C10H7BrN2O2 B12853613 6-Bromo-8-methyl-3-nitroquinoline

6-Bromo-8-methyl-3-nitroquinoline

Cat. No.: B12853613
M. Wt: 267.08 g/mol
InChI Key: UIGWLEKHEJKVED-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methyl-3-nitroquinoline typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 8-methylquinoline followed by nitration. The reaction conditions often involve:

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.

    Purification: Using techniques like recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methyl-3-nitroquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas for catalytic hydrogenation.

    Oxidation: Potassium permanganate in acidic or basic medium for oxidation.

Major Products

    Substitution: Formation of 6-substituted-8-methyl-3-nitroquinoline derivatives.

    Reduction: Formation of 6-Bromo-8-methyl-3-aminoquinoline.

    Oxidation: Formation of 6-Bromo-8-carboxy-3-nitroquinoline.

Scientific Research Applications

6-Bromo-8-methyl-3-nitroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methyl-3-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methyl groups may influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-8-methylquinoline: Lacks the nitro group, which may result in different reactivity and biological activity.

    8-Methyl-3-nitroquinoline: Lacks the bromine atom, affecting its chemical properties and applications.

    6-Bromo-3-nitroquinoline: Lacks the methyl group, which can influence its solubility and reactivity.

Uniqueness

6-Bromo-8-methyl-3-nitroquinoline is unique due to the combined presence of bromine, methyl, and nitro groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

6-bromo-8-methyl-3-nitroquinoline

InChI

InChI=1S/C10H7BrN2O2/c1-6-2-8(11)3-7-4-9(13(14)15)5-12-10(6)7/h2-5H,1H3

InChI Key

UIGWLEKHEJKVED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC(=CN=C12)[N+](=O)[O-])Br

Origin of Product

United States

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